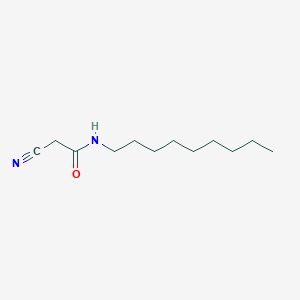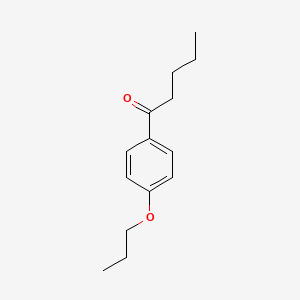![molecular formula C15H10ClF3O2 B1308727 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590360-26-2](/img/structure/B1308727.png)
5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is a chemical compound with the CAS Number: 590360-26-2 and a molecular weight of 314.69 . It has a linear formula of C15H10ClF3O2 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde . The InChI code is 1S/C15H10ClF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 .Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the available resources, compounds of this nature may be used as reactants in various types of reactions .Scientific Research Applications
Catalysis in Organic Synthesis
The oxidation of benzyl alcohol to benzaldehyde is a reaction of significant interest in various fields including cosmetics, perfumery, and pharmaceuticals. Research has shown that catalysts such as sulfated Ti-SBA-15 can significantly increase the conversion of benzyl alcohol without affecting benzaldehyde selectivity, highlighting the potential application of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in catalysis and organic synthesis (Rajesh Sharma, K. Soni, & A. Dalai, 2012). Furthermore, metal-organic frameworks have been studied for their activity in the solvent-free microwave-assisted oxidation of benzyl alcohol to benzaldehyde, offering environmentally benign alternatives for chemical synthesis (Anup Paul et al., 2020).
Photoluminescent Properties and Catalytic Activity
Investigations into the photoluminescent properties of specific compounds and their applications in catalysis for benzyl alcohol oxidation and C-C bond formation reactions have revealed that certain frameworks can catalyze these reactions under eco-friendly conditions with high efficiency. This suggests a promising area of research for the use of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in developing new catalytic processes (Anup Paul et al., 2020).
Environmental Applications
The selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen presents an eco-friendly method for producing important chemical intermediates. Studies on unsupported nanoporous gold and NiFe2O4 nanoparticles have demonstrated the potential for sustainable and efficient production methods for benzaldehyde, which could be enhanced by incorporating 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (Dongqing Han et al., 2010) (Saddam Iraqui, Siddharth Kashyap, & Md. Harunar Rashid, 2020).
Synthesis and Structural Characterization
Research into the synthesis and structural characterization of copper(II) complexes with benzaldehyde ortho-oxime ligands provides insight into the formation of supramolecular structures through intermolecular hydrogen-bonding and π-π stacking interactions. These findings could guide the development of novel materials or catalysts involving 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (W. Dong et al., 2012).
Antimicrobial Applications
The synthesis of specific oxiranes and their evaluation as antimicrobial additives for lubricating oils and fuels indicate another potential application of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in enhancing the antimicrobial properties of commercial products (G. Talybov, N. Akhmedova, & F. Yusubov, 2022).
Safety and Hazards
properties
IUPAC Name |
5-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGTVGQJUDUQHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)






![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)


![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![4-[(Butylthio)methyl]-5-methyl-2-furoic acid](/img/structure/B1308696.png)
![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)